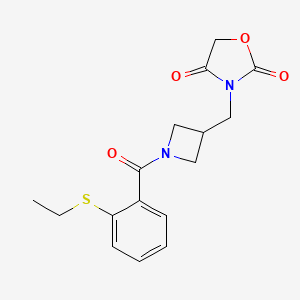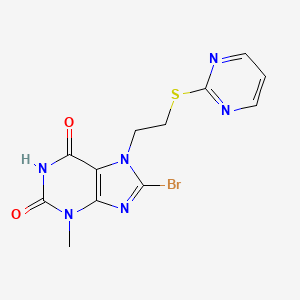
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione, also known as BPTU, is a purine derivative that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.
作用機序
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione inhibits xanthine oxidase by binding to the molybdenum cofactor of the enzyme, preventing it from catalyzing the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione reduces the production of uric acid, thereby lowering the risk of gout and hyperuricemia.
Biochemical and Physiological Effects
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has been shown to significantly reduce serum uric acid levels in animal models, indicating its potential as a therapeutic agent for gout and hyperuricemia. 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione is its high potency as a xanthine oxidase inhibitor, which allows for lower doses to be used in experiments. However, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's low solubility in water can make it challenging to work with in laboratory settings. Additionally, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's stability can be affected by exposure to light and air, which can lead to degradation and loss of potency.
将来の方向性
There are several future directions for research on 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new gout therapies based on 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's ability to inhibit xanthine oxidase. Another area of research is the investigation of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's potential as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and administration of 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione for use in clinical settings.
合成法
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione can be synthesized through a multistep process involving the reaction of 2-mercaptoethylamine with 8-bromo-3-methylxanthine. The resulting intermediate is then reacted with maleic anhydride to form the final product, 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione. The purity of the synthesized 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has been extensively studied for its potential applications in the treatment of gout, a type of arthritis caused by the accumulation of uric acid crystals in the joints. 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione's ability to inhibit xanthine oxidase, the enzyme responsible for the production of uric acid, makes it a promising candidate for the development of new gout therapies. 8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione has also been studied for its potential use in the treatment of hyperuricemia, a condition characterized by high levels of uric acid in the blood.
特性
IUPAC Name |
8-bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN6O2S/c1-18-8-7(9(20)17-12(18)21)19(10(13)16-8)5-6-22-11-14-3-2-4-15-11/h2-4H,5-6H2,1H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRDHMGNGOEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2524126.png)
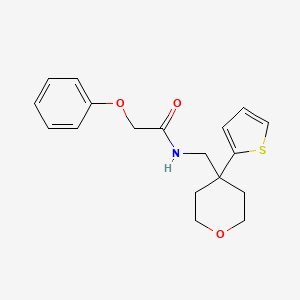
![1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acrylamide](/img/structure/B2524134.png)
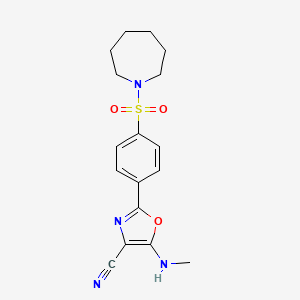

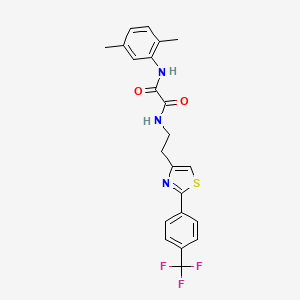
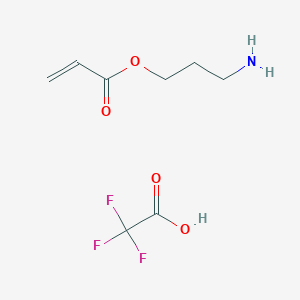
![Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2524141.png)
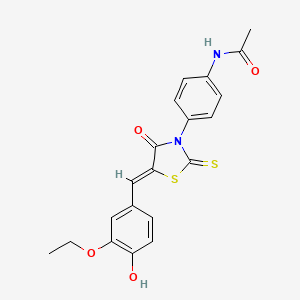
![ethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2524146.png)
![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)
